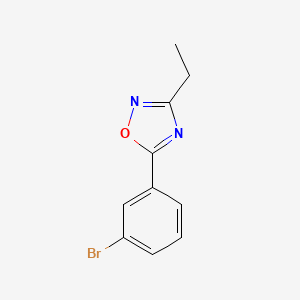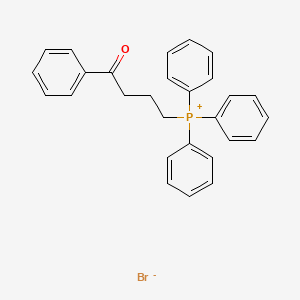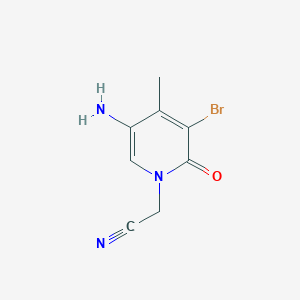
5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 3-bromophenyl group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the oxadiazole ring.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as an anticancer agent.
Materials Science: It can be used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may exert its effects by binding to and inhibiting certain enzymes or receptors involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine
- (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
1315365-44-6 |
|---|---|
Fórmula molecular |
C10H9BrN2O |
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
5-(3-bromophenyl)-3-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H9BrN2O/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 |
Clave InChI |
AIDNXYKVXYXSQJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=N1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B13156319.png)



![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)






![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)


